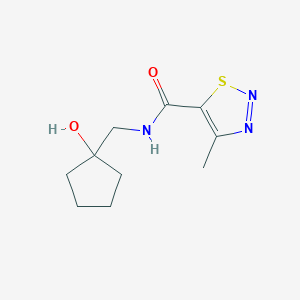

N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7-8(16-13-12-7)9(14)11-6-10(15)4-2-3-5-10/h15H,2-6H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQQNMSEYLUZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopentyl group, which is then functionalized to introduce the hydroxy group. The thiadiazole ring is synthesized separately and then coupled with the cyclopentyl derivative under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopentanone, hydroxylamine, and various thiadiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group produces an amine derivative.

Scientific Research Applications

Anticancer Applications

The 1,2,3-thiadiazole scaffold has been widely studied for its anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A review highlighted several studies where 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and SW1116 (colon cancer). For instance, one study reported a compound with an EC50 value of 10.28 µg/mL against HEPG2 cells, indicating potent biological activity .

- Mechanisms of Action : The anticancer activity of these compounds is often linked to their ability to inhibit focal adhesion kinase (FAK), a critical player in tumor progression and metastasis. In molecular docking studies, certain derivatives showed strong binding affinities to FAK, correlating with their observed cytotoxicity .

- Structure-Activity Relationship : The nature of substituents on the thiadiazole ring significantly influences the cytotoxic potential. For example, compounds with specific phenyl substitutions demonstrated enhanced activity against multiple cancer types .

| Compound | Cell Line Tested | EC50/IC50 Value | Reference |

|---|---|---|---|

| Compound 18 | HEPG2 | 10.28 µg/mL | |

| Compound 21 | SK-MEL-2 | 4.27 µg/mL | |

| Compound X | HCT-116 | 92.2 nM |

Antimicrobial Applications

In addition to anticancer properties, N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise as an antimicrobial agent.

Research Insights

- Broad-Spectrum Activity : Thiadiazole derivatives have been investigated for their efficacy against various microorganisms, including bacteria and fungi. The structural modifications on the thiadiazole ring can enhance antimicrobial activity by improving solubility and bioavailability .

- Mechanisms of Antimicrobial Action : The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential enzymes involved in microbial metabolism. This dual action makes thiadiazole compounds attractive candidates for developing new antimicrobial agents .

Formulation and Drug Development

The formulation of this compound into effective drug delivery systems is crucial for enhancing its therapeutic efficacy.

Formulation Strategies

- Prodrug Approaches : Modifying the compound into prodrugs can improve its pharmacokinetic properties such as absorption and distribution. This strategy is particularly relevant for compounds that may have poor solubility or stability in physiological conditions .

- Nanocarrier Systems : Utilizing nanotechnology to encapsulate thiadiazole derivatives can facilitate targeted delivery to tumor sites while minimizing systemic toxicity. Studies are ongoing to evaluate the effectiveness of such formulations in preclinical models .

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and thiadiazole ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

| Compound Name | Substituent on Carboxamide Nitrogen | Core Structure | Notable Functional Groups |

|---|---|---|---|

| N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | (1-hydroxycyclopentyl)methyl | 1,2,3-thiadiazole | Hydroxyl, cyclopentane |

| BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl) analog) | 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl | 1,2,3-thiadiazole | Trifluoromethyl, pyrazole |

| Org 214007-0 | 8-cyano-1,2,3,4,10,14b-hexahydro-10-methyl azepine | 1,2,3-thiadiazole | Cyano, hexahydroazepine |

| N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 3-chloro-4-methylphenyl | 1,2,3-thiadiazole | Chloro, methyl |

| N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 2,5-dimethoxyphenyl | 1,2,3-thiadiazole | Methoxy |

Key Observations :

- Hydrophilicity : The hydroxycyclopentyl group in the target compound enhances hydrophilicity compared to BTP2’s bis-trifluoromethyl pyrazole or the chloro/methyl substituents in other analogs .

- Conformational Effects : Bulky substituents (e.g., hexahydroazepine in Org 214007-0) may restrict rotational freedom, impacting receptor binding .

Key Observations :

- BTP2 : Demonstrates robust SOCE inhibition, reducing calcium flux and ROS production in lung injury models .

- Org 214007-0 : Exhibits glucocorticoid receptor selectivity with reduced side effects compared to steroids .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | BTP2 | Org 214007-0 | N-(2,5-dimethoxyphenyl) analog |

|---|---|---|---|---|

| Molecular Weight | ~307 g/mol (estimated) | ~437 g/mol | 430 g/mol | 279.31 g/mol |

| LogP (Predicted) | ~1.5 (moderate) | ~3.8 (highly lipophilic) | ~3.2 | ~2.1 |

| Solubility | Improved (hydroxyl) | Low (CF3 groups) | Moderate (cyano) | Moderate (methoxy) |

| Metabolic Stability | High (thiadiazole) | Moderate | High (rigid structure) | High |

Key Observations :

- The hydroxycyclopentyl group in the target compound likely reduces LogP compared to BTP2, enhancing bioavailability.

- Methoxy groups in the dimethoxyphenyl analog improve solubility but lack the conformational diversity of cyclic substituents .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a cyclopentyl group linked to a hydroxymethyl moiety and a 4-methyl-1,2,3-thiadiazole-5-carboxamide core. The structural characteristics contribute to its unique biological profile, which may enhance its activity against specific pathogens and cancer cells compared to other thiadiazole derivatives.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that this compound exhibits significant inhibition against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies have shown that the compound possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Several studies have reported:

- Cytotoxic effects : The compound exhibits cytotoxicity against various cancer cell lines, including HEPG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

- Mechanism of action : The compound may inhibit focal adhesion kinase (FAK), which is involved in cancer cell proliferation and survival. This inhibition correlates with reduced cell viability in treated cultures .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of thiadiazole derivatives with appropriate alkylating agents. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the cyclopentyl and hydroxymethyl groups through nucleophilic substitution reactions.

These synthetic methods are crucial for optimizing yield and purity for biological testing .

Comparative Analysis with Other Thiadiazole Derivatives

The following table summarizes the structural features and biological activities of selected thiadiazole derivatives compared to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Lacks cyclopentyl group | Antimicrobial properties |

| 4-Methoxy-1,2,3-thiadiazole | Contains methoxy instead of methyl | Antifungal activity |

| 2-Amino-4-methylthiadiazole | Contains amino group at position 2 | Anticancer properties |

| N-Hydroxy-4-methylthiadiazole | Hydroxyl group on the thiadiazole | Enhanced bioactivity |

This compound's unique cyclopentyl substitution enhances its selectivity and efficacy against specific targets compared to other derivatives .

Case Studies

Several case studies highlight the potential of this compound in clinical applications:

- Antimicrobial Screening : In a study evaluating multiple thiadiazole derivatives, N-((1-hydroxycyclopentyl)methyl)-4-methyl exhibited superior antibacterial activity against resistant strains of E. coli compared to traditional antibiotics .

- Cancer Cell Line Testing : A series of experiments demonstrated that this compound significantly reduced viability in HeLa cells with an IC50 value lower than many known chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the thiadiazole core followed by cyclopentyl group introduction. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) can link the hydroxycyclopentylmethyl moiety to the thiadiazole-carboxamide scaffold . Optimization can leverage Design of Experiments (DoE) to evaluate parameters like solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading. Statistical methods such as response surface modeling help identify optimal conditions for yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly distinguishing between regioisomers?

- Methodological Answer :

- NMR : H and C NMR can resolve regioisomers by analyzing substituent-induced chemical shifts. For instance, the hydroxycyclopentylmethyl group’s proton environment will differ based on its position on the thiadiazole ring .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula and detects impurities.

- X-ray Crystallography : Definitive structural assignment via crystallographic data, as demonstrated for similar thiadiazole derivatives in Acta Crystallographica reports .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Methodological Answer :

- Moisture Sensitivity : The hydroxy group may necessitate storage under inert gas (argon) with desiccants .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Avoid prolonged exposure to heat during synthesis or purification .

- Light Sensitivity : Store in amber vials if photodegradation is observed via UV-Vis stability studies .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Tools like Gaussian or ORCA can model transition states for cyclopentyl group functionalization, predicting regioselectivity and energy barriers .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced bioactivity. For example, electron-withdrawing substituents on the thiadiazole ring may improve electrophilicity .

- Machine Learning : Train models on existing thiadiazole datasets to predict synthetic feasibility or biological targets .

Q. What strategies are recommended for elucidating the mechanism of action when biological activity is observed in vitro but not in vivo?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Instability due to esterase cleavage or cytochrome P450 metabolism could explain in vivo inactivity .

- Pharmacokinetic Studies : Measure bioavailability (C, AUC) and tissue distribution. Poor absorption or rapid clearance may require structural modifications (e.g., PEGylation) .

- Target Engagement Assays : Employ thermal shift assays or SPR to confirm binding to purported targets in physiological environments .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .

- Data Normalization : Account for variables like cell passage number, serum batch, or solvent effects (DMSO tolerance thresholds) using Z-factor analysis .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.